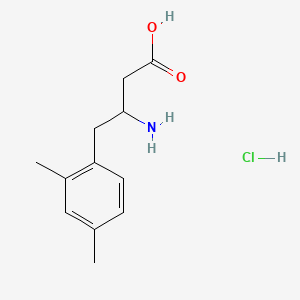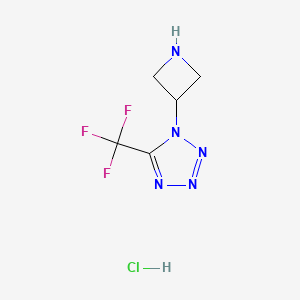
1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring, a trifluoromethyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, followed by the formation of the tetrazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Its unique properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
1-(Azetidin-3-yl)-1H-pyrazol-3-amine
Uniqueness: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C5H7ClF3N5 |
|---|---|
Poids moléculaire |
229.59 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-5-(trifluoromethyl)tetrazole;hydrochloride |
InChI |
InChI=1S/C5H6F3N5.ClH/c6-5(7,8)4-10-11-12-13(4)3-1-9-2-3;/h3,9H,1-2H2;1H |
Clé InChI |
PQABRLKZVUQIDM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2C(=NN=N2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


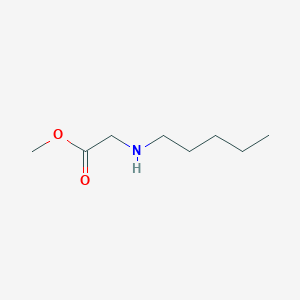
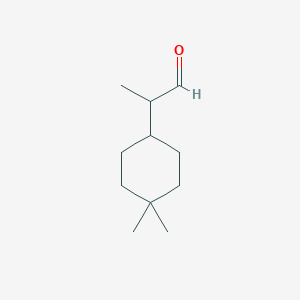
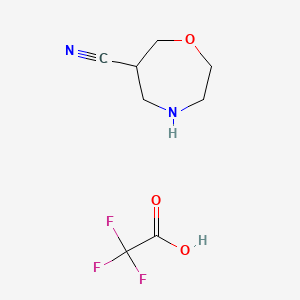

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
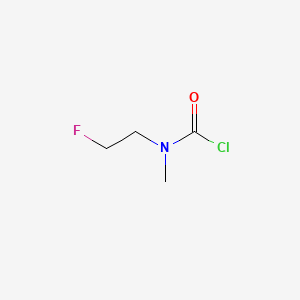
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)
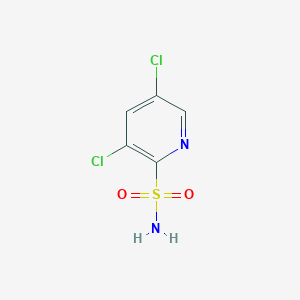
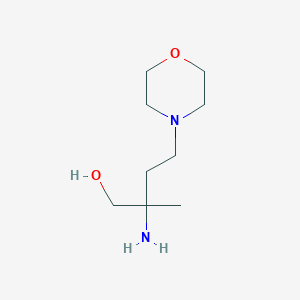
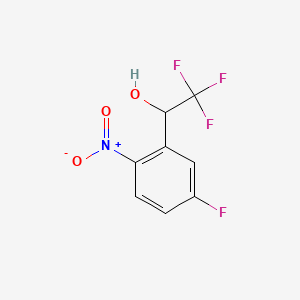

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
